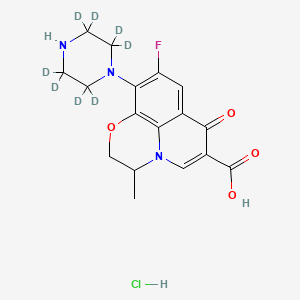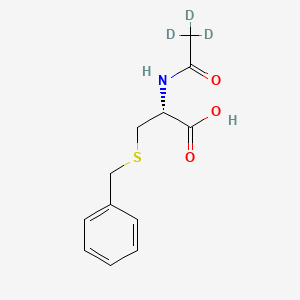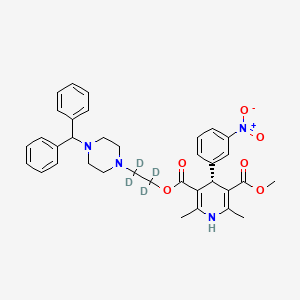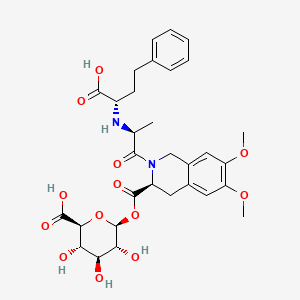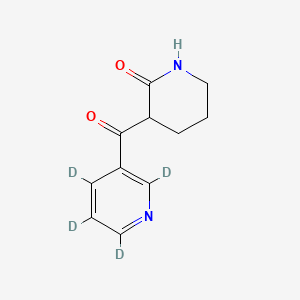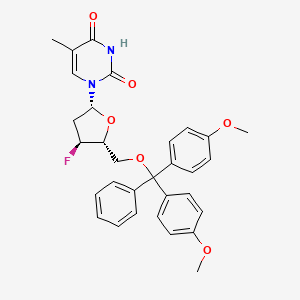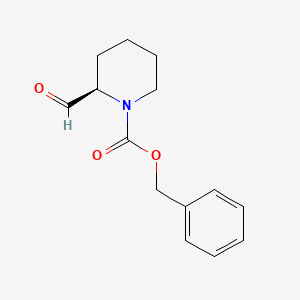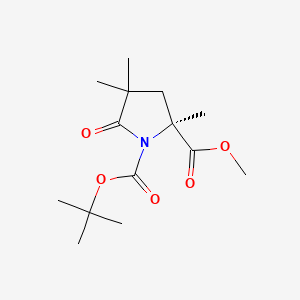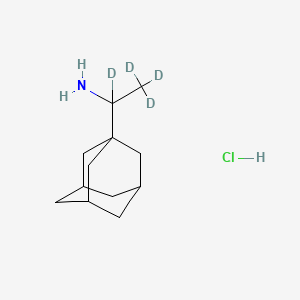
Mycophenolate mofetil N-oxide
Descripción general
Descripción
Mycophenolate mofetil, also known as MMF or CellCept, is a prodrug of mycophenolic acid and is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) .
Molecular Structure Analysis
The molecular formula of Mycophenolate mofetil N-oxide is C23H31NO8 . The molecule contains a total of 65 bonds, including 34 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Mycophenolate mofetil reduces renal inflammation and glomerular and interstitial injury in the 5/6 renal ablation model . It has been shown to limit renal injury in a model of chronic nitric oxide (NO) inhibition associated with a high-salt diet .Physical And Chemical Properties Analysis
Mycophenolate mofetil N-oxide is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .Aplicaciones Científicas De Investigación
Immune Thrombocytopenic Purpura (ITP) Treatment
Mycophenolate mofetil N-oxide has been evaluated for its efficacy and safety in treating patients with ITP. A systematic review and meta-analysis have shown that it demonstrates a significant overall response rate and a complete response rate when used in this context. It is an effective treatment option for ITP, particularly when combined with steroids and even in steroid-resistant cases .
Organ Transplantation
In the field of organ transplantation, Mycophenolate mofetil N-oxide is used to prevent acute rejection. It acts as an immunosuppressive agent by inhibiting lymphocyte proliferation, which is crucial for maintaining the viability of transplanted organs .
Autoimmune Diseases
The compound has potential applications in various autoimmune diseases, including systemic lupus erythematosus and rheumatoid arthritis. Its immunosuppressive properties make it a candidate for treating conditions characterized by an overactive immune response .
Antineoplastic Drug Research
There is ongoing research into the use of Mycophenolate mofetil N-oxide as an antineoplastic drug. Its efficacy in this area is still being established, but it holds promise due to its impact on lymphocyte proliferation .
Fibrosis Prevention
Mycophenolate mofetil N-oxide may have a “fibrosis-preventing” effect, which is of great interest in fibro-inflammatory disease models such as systemic sclerosis (SSc), especially at the early stages .
Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Inhibition
The compound affects nitric oxide production and has been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the de novo purine synthesis pathway. This property is particularly relevant in the context of renal transplantation .
Safety And Hazards
Direcciones Futuras
Mycophenolate mofetil is indicated for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac, or liver transplants . It may also be used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy . Future research may focus on its potential to ameliorate renal ischaemia-reperfusion injury .
Propiedades
IUPAC Name |
2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAMCFHWPXNAW-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176940 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolate mofetil N-oxide | |
CAS RN |
224052-51-1 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
